molecular formula C22H23OP B14409525 Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane CAS No. 86105-34-2

Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane

Cat. No.: B14409525
CAS No.: 86105-34-2
M. Wt: 334.4 g/mol
InChI Key: YXGUXRSLXHEAQG-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a 4-phenylbutan-2-yl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-phenylbutan-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, and the reactions are usually conducted in an inert atmosphere to prevent oxidation.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, and the reactions are performed under acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides or phosphonic acids.

    Reduction: Hydroxyl-substituted phosphine derivatives.

    Substitution: Various substituted phosphine compounds depending on the electrophile used.

Scientific Research Applications

Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized as an intermediate in the synthesis of other organophosphorus compounds with applications in agriculture, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Similar structure but lacks the 4-phenylbutan-2-yl group.

    Triphenylphosphine oxide: Contains three phenyl groups instead of the 4-phenylbutan-2-yl group.

    Oxo(triphenyl)-lambda~5~-phosphane: Similar structure but with three phenyl groups.

Uniqueness

Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is unique due to the presence of the 4-phenylbutan-2-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

86105-34-2

Molecular Formula

C22H23OP

Molecular Weight

334.4 g/mol

IUPAC Name

3-diphenylphosphorylbutylbenzene

InChI

InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)24(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3

InChI Key

YXGUXRSLXHEAQG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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